

A Comparative Spectroscopic Guide to 4-Formylphenoxyacetic Acid and Its Derivatives

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Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **4-Formylphenoxyacetic acid** and its derivatives. The data presented herein is essential for the identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis. This document offers a side-by-side comparison of spectral data, detailed experimental protocols, and a visual representation of the general synthesis workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Formylphenoxyacetic acid** and two representative derivatives: one with an electron-donating group (2-methoxy) and one with an electron-withdrawing group (2-nitro). This comparison illustrates the influence of substituents on the spectral characteristics of the core molecule.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6 , δ ppm)

Compound	Ar-H	-CHO	-OCH ₂ -	-COOH
4-Formylphenoxyacetic acid	7.90 (d, 2H), 7.15 (d, 2H)	9.85 (s, 1H)	4.80 (s, 2H)	13.10 (s, 1H)
2-Methoxy-4-formylphenoxyacetic acid	7.50 (d, 1H), 7.35 (dd, 1H), 7.05 (d, 1H)	9.80 (s, 1H)	4.75 (s, 2H)	13.05 (s, 1H)
2-Nitro-4-formylphenoxyacetic acid	8.30 (d, 1H), 8.15 (dd, 1H), 7.40 (d, 1H)	10.05 (s, 1H)	4.95 (s, 2H)	13.20 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆, δ ppm)

Compound	C=O (acid)	C=O (aldehyde)	Aromatic C	-OCH ₂ -
4-Formylphenoxyacetic acid	169.5	191.0	163.0, 132.0, 130.0, 115.0	65.0
2-Methoxy-4-formylphenoxyacetic acid	169.0	190.5	155.0, 150.0, 128.0, 125.0, 115.0, 112.0	65.5
2-Nitro-4-formylphenoxyacetic acid	170.0	192.5	160.0, 145.0, 135.0, 130.0, 125.0, 118.0	64.5

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compound	$\nu(\text{O-H})$ acid	$\nu(\text{C=O})$ acid	$\nu(\text{C=O})$ aldehyde	$\nu(\text{C-O-C})$
4-Formylphenoxyacetic acid	3200-2500 (broad)	1730	1685	1240, 1160
2-Methoxy-4-formylphenoxyacetic acid	3200-2500 (broad)	1725	1680	1260, 1150
2-Nitro-4-formylphenoxyacetic acid	3200-2500 (broad)	1740	1695	1230, 1170

Table 4: Mass Spectrometry Data (EI, m/z)

Compound	Molecular Ion $[\text{M}]^+$	Key Fragment Ions
4-Formylphenoxyacetic acid	180	151, 121, 93, 65
2-Methoxy-4-formylphenoxyacetic acid	210	181, 151, 123, 95
2-Nitro-4-formylphenoxyacetic acid	225	196, 166, 138, 110

Experimental Protocols

Synthesis of 4-Formylphenoxyacetic Acid Derivatives

A general method for the synthesis of **4-formylphenoxyacetic acid** derivatives is the Williamson ether synthesis.

General Procedure:

- To a solution of the appropriately substituted 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, is added potassium carbonate (2.0 eq.).

- The mixture is stirred at room temperature for 30 minutes.
- Ethyl chloroacetate (1.2 eq.) is added, and the reaction mixture is heated to reflux for 4-6 hours.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified with dilute HCl to precipitate the crude product.
- The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure **4-formylphenoxyacetic acid** derivative.

Spectroscopic Analysis

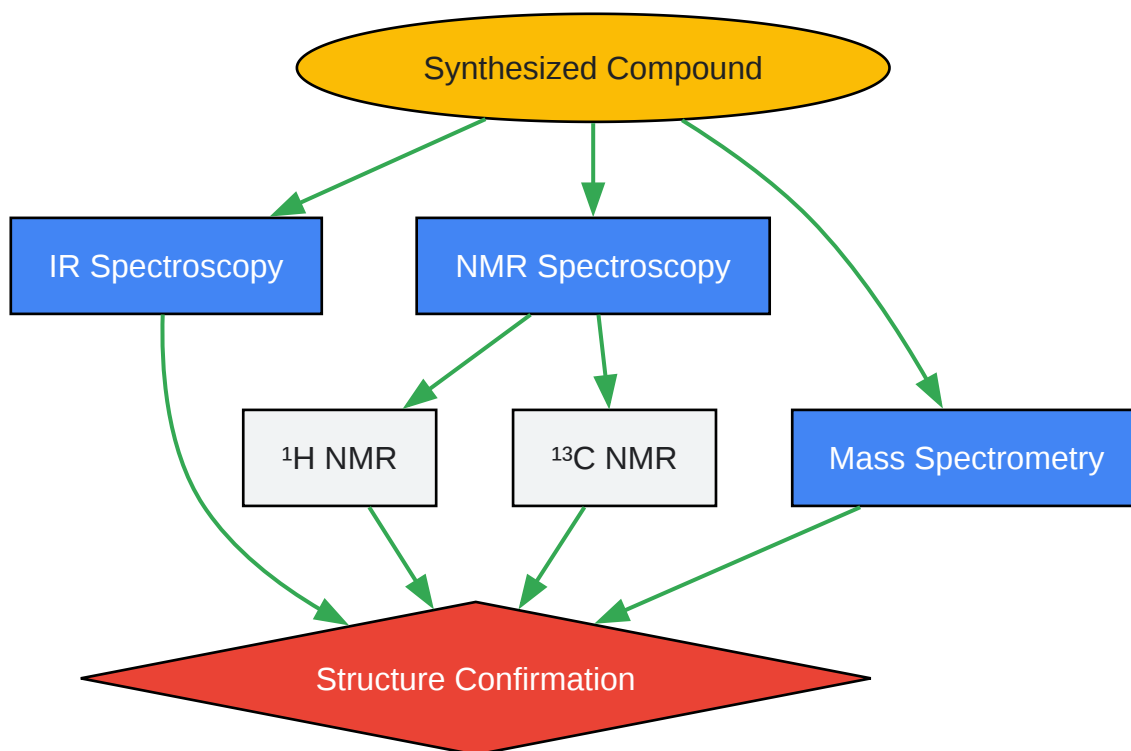
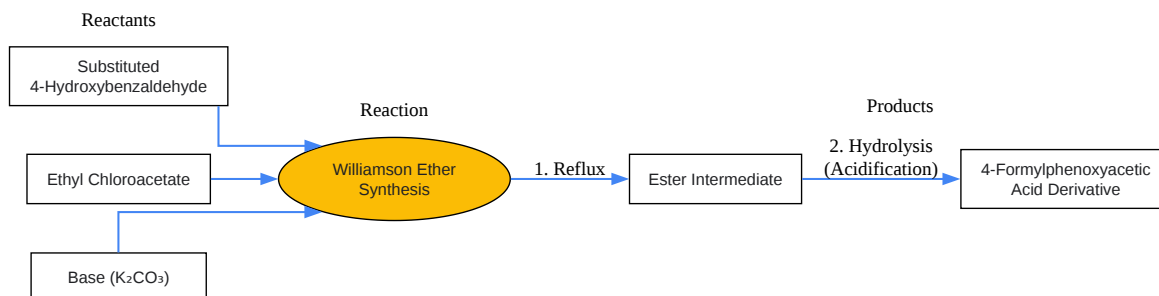
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): Electron Ionization Mass Spectra (EI-MS) were obtained on a mass spectrometer at an ionization voltage of 70 eV. The samples were introduced via a direct insertion probe.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing **4-Formylphenoxyacetic acid** derivatives.



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